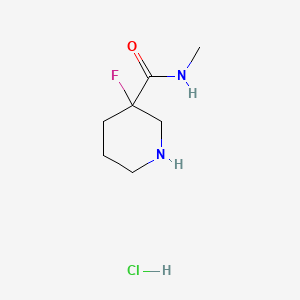
3-fluoro-N-methylpiperidine-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride: is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives using reagents like Selectfluor®. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for fluorinated piperidines often involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets .
Medicine: In medicine, fluorinated piperidines are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases due to their improved pharmacokinetic properties .
Industry: In the industrial sector, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-fluoropiperidine: Another fluorinated piperidine with similar properties but different applications.
N-methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is unique due to the presence of both the fluorine atom and the carboxamide group. This combination enhances its metabolic stability and allows for fine-tuning of its physicochemical properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H14ClFN2O |
|---|---|
Molecular Weight |
196.65 g/mol |
IUPAC Name |
3-fluoro-N-methylpiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H13FN2O.ClH/c1-9-6(11)7(8)3-2-4-10-5-7;/h10H,2-5H2,1H3,(H,9,11);1H |
InChI Key |
SFMMSZXJLZZHHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCCNC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


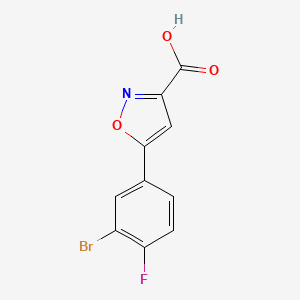

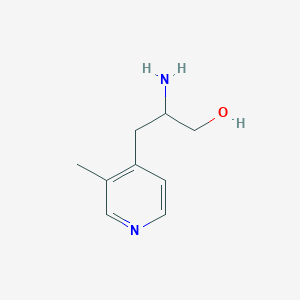
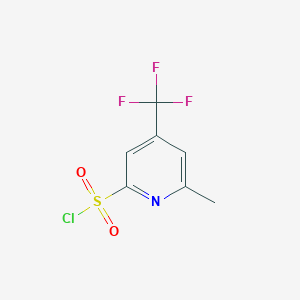
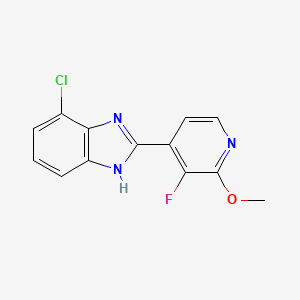
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
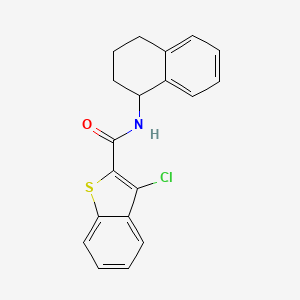
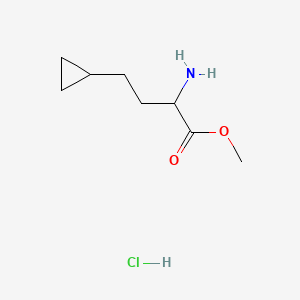
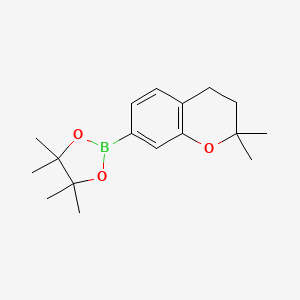
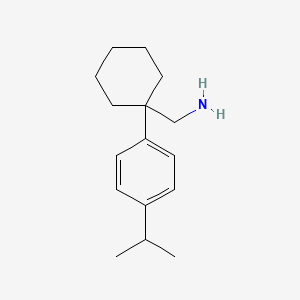
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
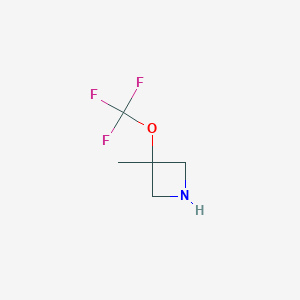

![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
